ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester
CAS No.: 81263-98-1
Cat. No.: VC0198748
Molecular Formula: C26H38O10
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81263-98-1 |
|---|---|
| Molecular Formula | C26H38O10 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
| Standard InChI | InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1 |
| SMILES | CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
| Canonical SMILES | CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Classification
Structural Characteristics
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester belongs to the family of kaurane diterpenes, a class of naturally occurring tetracyclic diterpenes. The compound features a characteristic tetracyclic structure with specific functional groups that define its chemical identity. The "ent" prefix indicates that it has the opposite absolute configuration compared to the standard kaur-16-ene skeleton, which is a common feature in many plant-derived diterpenes .
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature and chemical databases. Its primary name is ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester, but it can also be referred to as:
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ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid β-D-glucopyranosyl ester
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1-O-[(5β,6β,8α,9β,10α,13α)-6,9-Dihydroxy-15,18-dioxokaur-16-en-18-yl]-β-D-glucopyranose
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Kaur-16-en-18-oic acid, 6,9-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β)- (9CI)
The compound is identified by the CAS registry number 81263-98-1, which serves as a unique identifier in chemical databases and literature .
IUPAC Name
The official IUPAC name of the compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate. This systematic name precisely describes the stereochemistry and connectivity of all atoms in the molecule, following the IUPAC nomenclature rules for complex organic compounds.
Physicochemical Properties
Basic Physical Properties
The physicochemical properties of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester are crucial for understanding its behavior in biological systems and various chemical environments. Based on available data, the compound has the following properties:
The molecular formula C₂₆H₃₈O₁₀ indicates that the compound contains 26 carbon atoms, 38 hydrogen atoms, and 10 oxygen atoms, which accounts for the presence of multiple hydroxyl groups, a ketone functional group, and a carboxylic acid ester .
Structural Elucidation and Analysis
Spectroscopic Characterization
Although comprehensive spectroscopic data specific to ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is limited in the provided search results, related kaurane compounds have been characterized using various spectroscopic techniques. For example, the search results mention the use of HRESIMS, HRESI-MS/MS, and 1D- and 2D-NMR spectroscopic data for the structural elucidation of related compounds .
For compounds in this class, the beta-glycosidic linkage is typically confirmed by the coupling constants of the anomeric protons, which generally range from 7.6 to 8 Hz . The characteristic signals of the ent-kaurene core can be identified in the NMR spectra, with specific chemical shifts that correspond to the tetracyclic structure and its functional groups.
Stereochemistry
The stereochemistry of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is complex due to its multiple chiral centers. The "ent" prefix indicates that it has the opposite absolute configuration at all stereocenters compared to the standard kaurene skeleton. The stereochemistry at positions 6 and 9 is described as alpha (α), indicating that the hydroxyl groups are oriented below the plane of the tetracyclic core when drawn in the conventional manner .
The beta-D-glucopyranosyl unit also contains multiple stereogenic centers, with specific configurations at positions 1 through 5 of the sugar ring. The beta-glycosidic linkage indicates that the anomeric carbon (C-1') of the glucose unit has the beta configuration, which means that the substituent at this position is oriented equatorially with respect to the sugar ring.
Comparison with Related Compounds
Structural Similarities with Other Kaurane Derivatives
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester shares structural similarities with several other kaurane derivatives, particularly those that have been isolated from natural sources. One closely related compound mentioned in the search results is ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester, which differs from the target compound by lacking the hydroxyl group at position 6 .
Another related group of compounds are the rebaudiosides, which are also tetracyclic diterpene glycosides but with different glycosylation patterns. For example, rebaudioside Z is described as 13-[(2-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid-β-D-glucopyranosy ester , which has a similar ent-kaurene core but differs in the position and nature of the glycosylation.
Comparative Analysis
The following table provides a comparative analysis of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester with some related compounds:
This comparison highlights the structural diversity within the kaurane diterpene family, with variations in the hydroxylation pattern, oxidation state, and glycosylation profile leading to a range of compounds with potentially different biological activities.
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